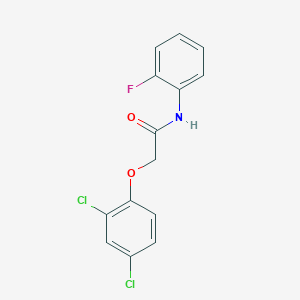

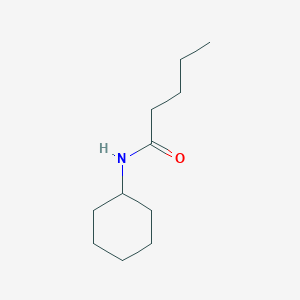

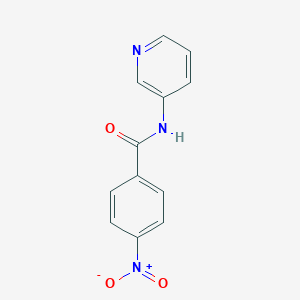

![molecular formula C17H14N4OS B184663 3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-22-4](/img/structure/B184663.png)

3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have attracted the attention of medicinal chemists due to their multiple pharmacological activities, such as antiviral, anticancer, antibacterial, and anticonvulsant activity . They have shown high activity towards Gram-positive bacteria .

Synthesis Analysis

The synthesis of these compounds involves the cyclo-condensation of 4-amino-5-[5-(3-fluoro-4-methoxy-phenyl)-1H-pyrazol-3-yl]-4H-[1,2,4]triazole-3-thiol with substituted benzoic/pyridinyl acids in phosphorus oxychloride . The synthesis also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of these compounds has been determined by X-ray diffraction crystallography . The structure contains a 5-membered ring system with a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Approaches : A variety of synthetic routes have been developed to prepare 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with methoxybenzyl groups. These compounds are characterized using techniques such as UV, IR, NMR spectroscopies, and elemental analysis, providing insights into their structural features (Gür et al., 2017).

Biological Activities

Anticancer Activity : Certain derivatives have been tested for anticancer activities against various cancer cell lines, showing moderate to good inhibitory activity. This includes studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which demonstrated potential against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Antimicrobial Activity : Synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. This includes compounds with modifications that demonstrated potent inhibition, suggesting their use as potential antimicrobial agents (Swamy et al., 2006; Reddy et al., 2010).

Antioxidant Properties : The antioxidant activities of 1,3,4-thiadiazole derivatives, including those with methoxy groups, have been evaluated through various assays, indicating their effectiveness in scavenging free radicals and suggesting a potential for development into antioxidant agents (Gür et al., 2017).

Anticonvulsant Activity : Novel 1,2,4-triazolo-1,3,4-thiadiazoles have been synthesized and evaluated for anticonvulsant activity, showing promising results comparable to standard drugs with minimal neurotoxicity, indicating their potential for development into anticonvulsant therapies (Sarafroz et al., 2019).

Direcciones Futuras

The results of the studies suggest that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on further optimizing these compounds and evaluating their efficacy against a broader range of biological targets.

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKSIHJCMOVJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918742 |

Source

|

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

CAS RN |

93073-22-4 |

Source

|

| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

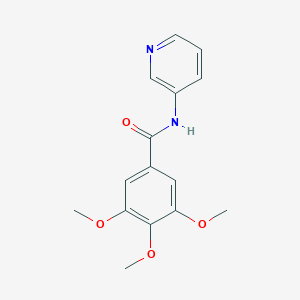

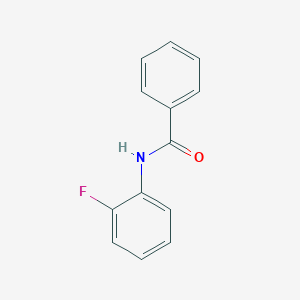

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)

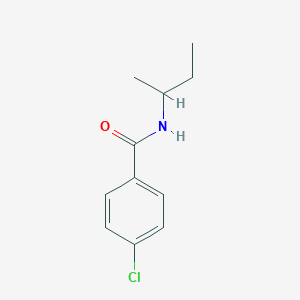

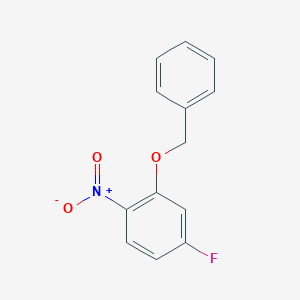

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

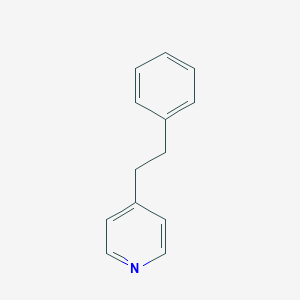

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)